molecular formula C18H20N2O B5775582 N-(piperidin-1-yl)biphenyl-4-carboxamide

N-(piperidin-1-yl)biphenyl-4-carboxamide

Cat. No.: B5775582
M. Wt: 280.4 g/mol
InChI Key: FZKXJWAFGBGNBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-1-yl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-1-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(piperidin-1-yl)biphenyl-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(piperidin-1-yl)biphenyl-4-carboxamide is unique due to its specific combination of a piperidine ring and a biphenyl structure, which imparts distinct physicochemical properties and biological activities. The presence of the carboxamide linkage further enhances its stability and potential for hydrogen bonding interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-phenyl-N-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(19-20-13-5-2-6-14-20)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKXJWAFGBGNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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